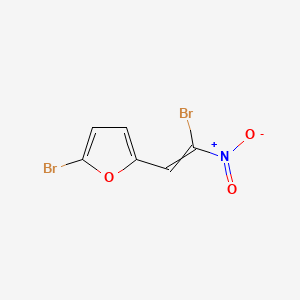

2-Bromo-5-(2-bromo-2-nitroethenyl)furan

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

準備方法

フルビナは、サトウキビバガスの工業アルデヒドであるフルフラールから出発する2段階のプロセスで合成されます . 合成経路には、フルフラールの臭素化による2-ブロモ-5-(2-ブロモ-2-ニトロビニル)-フランの取得が含まれます。 このプロセスにより、純度99.8%以上のフルビナが得られます . 工業生産方法には、最終製品の一貫性と純度を確保するための厳格な品質管理パラメータが含まれています .

化学反応の分析

フルビナは、次のようなさまざまな化学反応を起こします。

酸化: フルビナは特定の条件下で酸化され、分解生成物を生成する可能性があります。

還元: フルビナのニトロ基は、還元条件下でアミノ基に還元されます。

これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応のための求核剤などがあります。これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。

4. 科学研究の応用

フルビナは、さまざまな科学研究の応用分野があります。

化学: フルビナは、ニトロビニルフラン誘導体とその化学的性質に関する研究でモデル化合物として使用されます.

生物学: タンパク質合成を阻害するフルビナの能力は、細菌のリボソーム機能とタンパク質合成メカニズムを研究する上で貴重なツールとなります.

医学: フルビナは、幅広い抗菌活性を有するため、皮膚感染症の治療に使用されています. また、他の細菌感染症の治療における可能性についても研究されています。

科学的研究の応用

Antimicrobial Properties

BNEF has been identified as a potent broad-spectrum antimicrobial agent . Its effectiveness against a wide range of microorganisms, including bacteria, fungi, and algae, makes it valuable for industrial applications.

- Mechanism of Action : BNEF functions as a non-oxidizing antimicrobial, which is crucial in environments where traditional oxidizing agents like chlorine cannot be used. This property is particularly important for preserving materials in industries such as pulp and paper manufacturing, metalworking fluids, and cosmetics .

- Efficacy Studies : Research has demonstrated that BNEF exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, it has shown effectiveness against pathogens such as Pseudomonas aeruginosa, Staphylococcus aureus, and various fungal strains .

Table 1: Efficacy Against Microorganisms

| Microorganism | Type | Efficacy Level |

|---|---|---|

| Pseudomonas aeruginosa | Gram-negative | High |

| Staphylococcus aureus | Gram-positive | High |

| Aspergillus niger | Fungi | Moderate to High |

| Chlorella pyrenoidosa | Algae | Moderate |

Industrial Applications

BNEF's unique properties make it suitable for various industrial applications:

- Water Treatment : Its use in cooling water systems helps control microbial growth without the drawbacks associated with traditional biocides .

- Preservatives : BNEF is effective in preserving products such as latex paints and wood treatments by preventing microbial contamination .

- Antifouling Coatings : The compound has been incorporated into antifouling coatings for ships, reducing biofouling and prolonging the lifespan of marine vessels .

Medicinal Chemistry

In the realm of medicinal chemistry, BNEF shows promise due to its antimicrobial properties:

- Potential Drug Development : The compound's ability to form stable complexes with other molecules enhances its biological efficacy. This characteristic is being explored for the development of new antimicrobial drugs .

- In Vivo Studies : Experimental treatments using BNEF have been conducted on various laboratory animals to evaluate its effectiveness against infections caused by resistant bacterial strains. Results indicate a favorable safety profile and significant therapeutic potential .

Table 2: In Vivo Efficacy Studies

| Study Type | Organism Tested | Result |

|---|---|---|

| Experimental Treatment | Pseudomonas aeruginosa | Effective at 0.125% |

| Toxicological Studies | Various (Rats, Mice) | Safe up to specified doses |

Synthesis and Chemical Properties

The synthesis of BNEF involves novel methods that enhance yield and purity:

- Synthesis Methodology : A new process involves reacting furfural with bromonitromethane using primary amines as catalysts. This method minimizes the formation of impurities and maximizes the yield of the desired product .

- Chemical Structure : BNEF includes two bromine atoms and a nitroethenyl group attached to a furan ring, contributing to its unique reactivity and biological activity.

作用機序

フルビナは、細菌の小さなリボソームサブユニットを標的として作用します。これは、Pデコーディング部位またはその近くに結合し、30S開始複合体の形成中にホルミルメチオニンtRNAのリボソーム結合を妨げます。 この阻害は、RNA、DNA、細胞壁合成よりもタンパク質合成に優先的に影響を与えます . フルビナは、コドンの3'末端の塩基の性質に対してバイアスを示し、mRNAに標準的なAUG開始トリプレットが含まれている場合に翻訳を効率的に阻害します .

6. 類似の化合物との比較

フルビナは、2-(2-メチル-2-ニトロビニル)フランなどの他のニトロビニルフラン誘導体と比較されます。 両方の化合物が抗菌活性を示しますが、フルビナは、30SリボソームサブユニットのPデコーディング部位でのタンパク質合成の特異的な阻害という点でユニークです . その他の類似の化合物には、以下が含まれます。

2-(2-メチル-2-ニトロビニル)フラン: 細菌のクオラムセンシングシステムを干渉し、他の抗生物質の作用を増強します.

Furvinol®: フルビナから誘導された獣医用薬で、動物の感染症の治療に使用されます.

フルビナのユニークな作用機序と幅広い抗菌活性は、科学研究と実際的な応用の両方において、貴重な化合物となっています。

類似化合物との比較

Furvina is compared with other nitrovinylfuran derivatives, such as 2-(2-methyl-2-nitrovinyl)furan. While both compounds exhibit antimicrobial activity, Furvina is unique in its specific inhibition of protein synthesis at the P-decoding site of the 30S ribosomal subunit . Other similar compounds include:

2-(2-methyl-2-nitrovinyl)furan: Interferes with quorum-sensing systems in bacteria and potentiates the action of other antibiotics.

Furvinol®: A veterinary drug derived from Furvina, used for treating infections in animals.

Furvina’s unique mechanism of action and broad-spectrum antimicrobial activity make it a valuable compound in both scientific research and practical applications.

生物活性

2-Bromo-5-(2-bromo-2-nitroethenyl)furan is a complex organic compound characterized by a furan ring with multiple bromine and nitro substitutions. This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and organic synthesis. The compound has shown promise as a microbicide and exhibits various antimicrobial properties.

The molecular formula of this compound is C6H3Br2NO3. Its structural features include:

- Two bromine atoms : Enhancing reactivity.

- Nitroethenyl group : Contributing to its biological activity.

Synthesis

The synthesis of this compound can be achieved through a bromination reaction involving 2-nitrovinylfuran in the presence of carbon disulfide and charcoal, which acts as a catalyst. This method has been reported to yield high-purity products with reduced environmental impact due to minimized solvent usage and controlled reaction conditions .

Antimicrobial Properties

Research indicates that this compound exhibits broad-spectrum antimicrobial activity. It has been evaluated against various microorganisms, including:

- Gram-positive bacteria : Over 500 strains tested.

- Gram-negative bacteria : More than 1500 strains.

- Fungi : Over 500 strains.

This compound has demonstrated significant efficacy in vitro, showing potential for therapeutic applications in human and veterinary medicine .

The biological activity of this compound is thought to be linked to its ability to interact with nucleophiles and electrophiles, forming stable complexes that enhance its antimicrobial efficacy. This interaction may lead to the formation of novel derivatives with improved properties.

Case Studies

- Microbicidal Activity :

- In Vitro Studies :

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 5-Bromofuran | Contains a single bromine atom | Exhibits lower reactivity compared to the target compound |

| 4-Nitrofuran | Nitro group at position 4 | Known for strong antimicrobial properties |

| 5-Nitrofuran | Nitro group at position 5 | Exhibits different reactivity patterns |

| This compound | Dual bromination and nitroethenyl group | Enhanced reactivity and potential biological activity |

特性

CAS番号 |

189935-72-6 |

|---|---|

分子式 |

C6H3Br2NO3 |

分子量 |

296.90 g/mol |

IUPAC名 |

2-bromo-5-[(Z)-2-bromo-2-nitroethenyl]furan |

InChI |

InChI=1S/C6H3Br2NO3/c7-5(9(10)11)3-4-1-2-6(8)12-4/h1-3H/b5-3+ |

InChIキー |

MJPPGVVIDGQOQT-HWKANZROSA-N |

SMILES |

C1=C(OC(=C1)Br)C=C([N+](=O)[O-])Br |

異性体SMILES |

C1=C(OC(=C1)Br)/C=C(/[N+](=O)[O-])\Br |

正規SMILES |

C1=C(OC(=C1)Br)C=C([N+](=O)[O-])Br |

同義語 |

2,2-Dibromo-5-(2-nitrovinyl)furan; (Z)-2-Bromo-5-(2-bromo-2-nitro-vinyl)-furan |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。